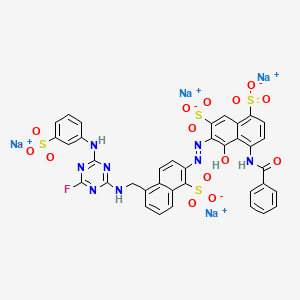

4-(Benzoylamino)-6-((5-(((4-fluoro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)methyl)-1-sulpho-2-naphthyl)azo)-5-hydroxynaphthalene-1,7-disulphonic acid, sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Curcumin , is a natural compound found in the rhizome of the turmeric plant (Curcuma longa). It is a bright yellow chemical that has been used for centuries in traditional medicine, particularly in India and China, for its anti-inflammatory and antioxidant properties .

Métodos De Preparación

Curcumin can be extracted from turmeric rhizomes through various methods, including solvent extraction, steam distillation, and supercritical fluid extraction. Industrial production often involves the use of organic solvents such as ethanol or acetone to extract curcumin from the dried and powdered turmeric rhizomes. The extract is then purified through crystallization or chromatography techniques to obtain pure curcumin .

Análisis De Reacciones Químicas

Curcumin undergoes several types of chemical reactions, including:

Oxidation: Curcumin can be oxidized to form various products, including vanillin and ferulic acid.

Reduction: Reduction of curcumin can yield tetrahydrocurcumin, which has been studied for its enhanced bioavailability and stability.

Aplicaciones Científicas De Investigación

Curcumin has a wide range of scientific research applications:

Chemistry: Curcumin is used as a natural dye and as a reagent in various chemical reactions due to its unique structure and reactivity.

Biology: It is studied for its potential to modulate various biological pathways, including those involved in inflammation, apoptosis, and cell proliferation.

Medicine: Curcumin is being researched for its potential therapeutic effects in conditions such as cancer, Alzheimer’s disease, and cardiovascular diseases. Its anti-inflammatory and antioxidant properties make it a promising candidate for drug development.

Industry: Curcumin is used in the food industry as a natural colorant and preservative.

Mecanismo De Acción

Curcumin exerts its effects through multiple mechanisms:

Anti-inflammatory: Curcumin inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, which are involved in the inflammatory process.

Antioxidant: It scavenges free radicals and increases the activity of antioxidant enzymes, protecting cells from oxidative damage.

Molecular Targets: Curcumin interacts with various molecular targets, including transcription factors (e.g., NF-κB), cytokines, and growth factors, modulating their activity and expression.

Comparación Con Compuestos Similares

Curcumin can be compared with other natural compounds with similar properties, such as:

Resveratrol: Found in grapes and berries, resveratrol also has anti-inflammatory and antioxidant properties but differs in its molecular structure and specific biological targets.

Quercetin: A flavonoid found in many fruits and vegetables, quercetin shares curcumin’s antioxidant properties but has different effects on cellular pathways.

Epigallocatechin gallate (EGCG): Found in green tea, EGCG has potent antioxidant and anti-inflammatory effects but differs in its bioavailability and stability compared to curcumin.

Curcumin’s unique structure, multiple mechanisms of action, and wide range of applications make it a compound of significant interest in various fields of research and industry.

Propiedades

Número CAS |

83763-62-6 |

|---|---|

Fórmula molecular |

C37H23FN8Na4O14S4 |

Peso molecular |

1042.8 g/mol |

Nombre IUPAC |

tetrasodium;4-benzamido-6-[[5-[[[4-fluoro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]methyl]-1-sulfonatonaphthalen-2-yl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonate |

InChI |

InChI=1S/C37H27FN8O14S4.4Na/c38-35-42-36(44-37(43-35)40-21-9-5-10-22(16-21)61(49,50)51)39-18-20-8-4-11-24-23(20)12-13-27(33(24)64(58,59)60)45-46-31-29(63(55,56)57)17-25-28(62(52,53)54)15-14-26(30(25)32(31)47)41-34(48)19-6-2-1-3-7-19;;;;/h1-17,47H,18H2,(H,41,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H2,39,40,42,43,44);;;;/q;4*+1/p-4 |

Clave InChI |

LDXSBTXUZYIWGQ-UHFFFAOYSA-J |

SMILES canónico |

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C5=CC=CC(=C5C=C4)CNC6=NC(=NC(=N6)F)NC7=CC(=CC=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![magnesium;2-methoxyethyl (3R)-4-[4-(4-chlorophenoxy)-3,5-difluorophenyl]sulfonyl-3-(oxidocarbamoyl)piperazine-1-carboxylate](/img/structure/B15190320.png)